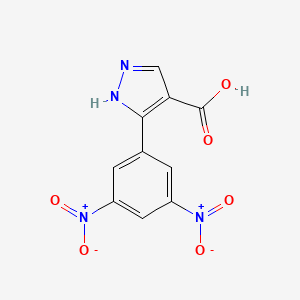
5-(3,5-Dinitrophenyl)-1H-pyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,5-Dinitrophenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound characterized by the presence of a pyrazole ring substituted with a carboxylic acid group and a dinitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dinitrophenyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for nitration and carboxylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The nitro groups in the compound can undergo reduction to form amino derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Reagents such as halogens (chlorine, bromine) and sulfonating agents (sulfur trioxide) are used under controlled conditions.
Major Products
Amino Derivatives: Reduction of nitro groups leads to the formation of amino derivatives.
Halogenated Compounds: Electrophilic substitution can introduce halogen atoms into the aromatic ring.
Sulfonated Compounds: Sulfonation introduces sulfonic acid groups into the aromatic ring.
科学研究应用
5-(3,5-Dinitrophenyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic transformations.
作用机制
The mechanism of action of 5-(3,5-Dinitrophenyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro groups and carboxylic acid moiety play crucial roles in its reactivity and interaction with biological molecules.
相似化合物的比较
Similar Compounds
5-(3,5-Dinitrophenyl)-1,3,4-thiadiazole: Similar in structure but contains a thiadiazole ring instead of a pyrazole ring.
3,5-Dinitrobenzoic Acid: Contains a dinitrophenyl group but lacks the pyrazole ring.
5-(3,5-Dinitrophenyl)-1H-tetrazole: Contains a tetrazole ring instead of a pyrazole ring.
Uniqueness
5-(3,5-Dinitrophenyl)-1H-pyrazole-4-carboxylic acid is unique due to the combination of the pyrazole ring with both nitro and carboxylic acid functional groups. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
属性
IUPAC Name |
5-(3,5-dinitrophenyl)-1H-pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O6/c15-10(16)8-4-11-12-9(8)5-1-6(13(17)18)3-7(2-5)14(19)20/h1-4H,(H,11,12)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKZDXZOHPLBHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=C(C=NN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 5-[(2,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B7890832.png)
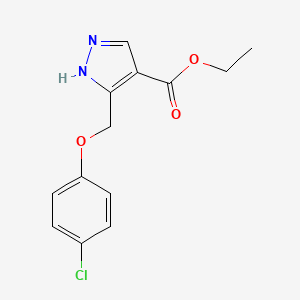
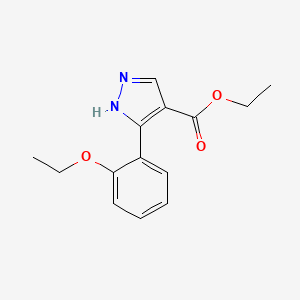
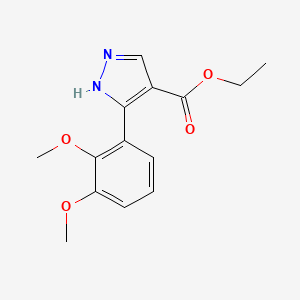
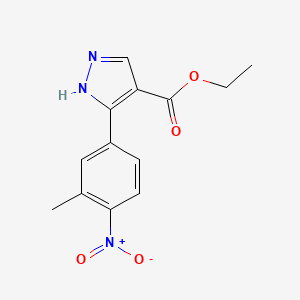

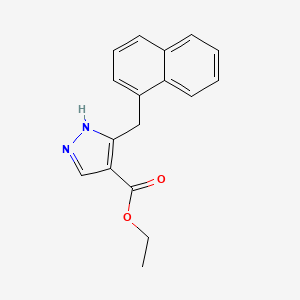
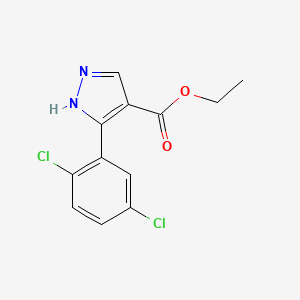
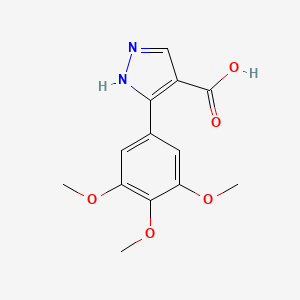
![5-[(4-Methoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7890875.png)
![5-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7890882.png)
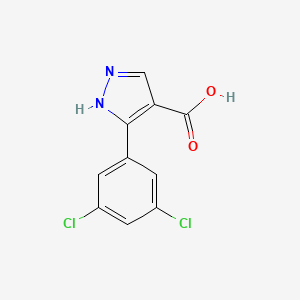
![5-[(2-Nitrophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7890893.png)
